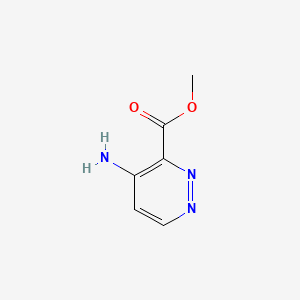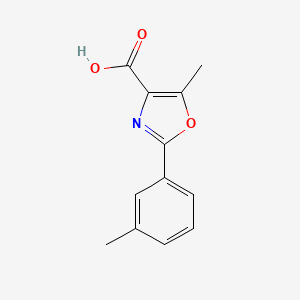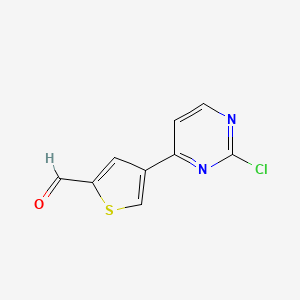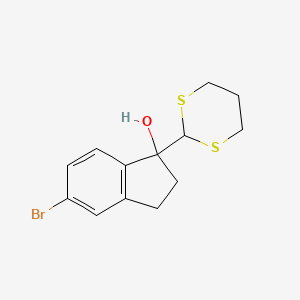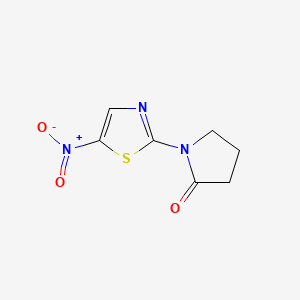
2-Pyrrolidinone, 1-(5-nitro-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is a chemical compound belonging to the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, which imparts unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone can be synthesized through various synthetic routes. One common method involves the reaction of 5-nitro-2-thiazolylamine with pyrrolidinone under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted thiazoles and pyrrolidinones.
Aplicaciones Científicas De Investigación
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is compared with other similar compounds, such as 1-(5-nitro-2-thiazolyl)piperazine and 2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole. While these compounds share structural similarities, 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is unique in its specific biological activities and applications.
Comparación Con Compuestos Similares
1-(5-nitro-2-thiazolyl)piperazine
2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
1-acetyl-4-(5-nitro-2-thiazolyl)piperazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
13109-99-4 |
|---|---|
Fórmula molecular |
C7H7N3O3S |
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
1-(5-nitro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H7N3O3S/c11-5-2-1-3-9(5)7-8-4-6(14-7)10(12)13/h4H,1-3H2 |
Clave InChI |
UBYUUYVSFQRSJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



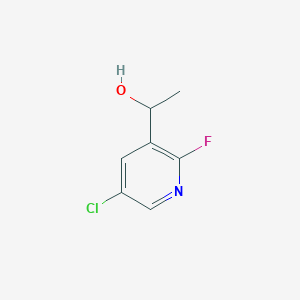
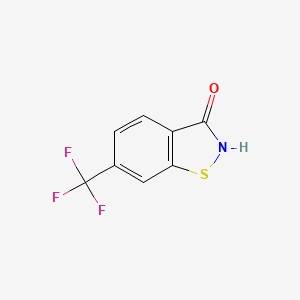
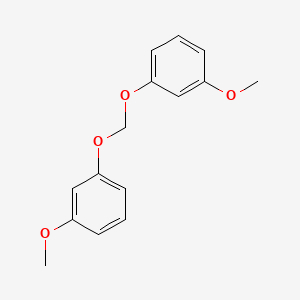
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)
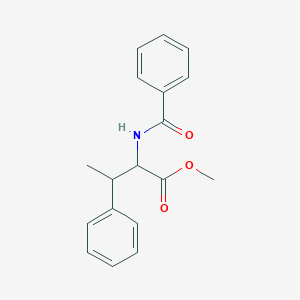

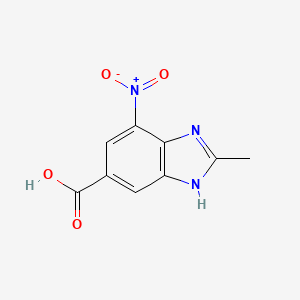
![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
